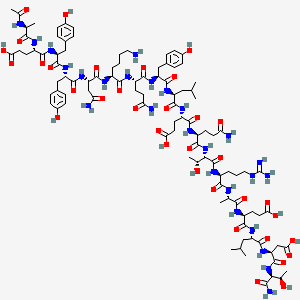
1-Butyl-3-ethylimidazolium trifluoromethane sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-ethylimidazolium trifluoromethane sulfonate is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. As part of the imidazolium-based ionic liquids, it exhibits excellent thermal stability, low volatility, and high ionic conductivity, making it a valuable compound for numerous applications.
Métodos De Preparación
The synthesis of 1-Butyl-3-ethylimidazolium trifluoromethane sulfonate typically involves the alkylation of imidazole with butyl and ethyl groups, followed by anion exchange with trifluoromethane sulfonate. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-Butyl-3-ethylimidazolium trifluoromethane sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium salts.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethane sulfonate anion is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Butyl-3-ethylimidazolium trifluoromethane sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including Diels-Alder reactions and Friedel-Crafts acylation.
Biology: Its unique properties make it suitable for use in enzyme stabilization and protein crystallization studies.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: It is employed in electrochemical applications, such as electrolytes in dye-sensitized solar cells and supercapacitors.
Mecanismo De Acción
The mechanism by which 1-Butyl-3-ethylimidazolium trifluoromethane sulfonate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the trifluoromethane sulfonate anion provides stability and enhances solubility. These interactions facilitate various chemical reactions and processes, making it a versatile compound in both research and industrial applications .
Comparación Con Compuestos Similares
1-Butyl-3-ethylimidazolium trifluoromethane sulfonate can be compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-3-methylimidazolium trifluoromethane sulfonate
- 1-Ethyl-3-methylimidazolium trifluoromethane sulfonate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
These compounds share similar properties, such as high thermal stability and ionic conductivity, but differ in their specific applications and reactivity. The unique combination of butyl and ethyl groups in this compound provides distinct solubility and reactivity profiles, making it particularly useful in certain applications .
Propiedades
IUPAC Name |
1-butyl-3-ethylimidazol-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.CHF3O3S/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)8(5,6)7/h7-9H,3-6H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAQPLGBGPCQFE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145022-48-6 |
Source


|
| Record name | 1H-Imidazolium, 3-butyl-1-ethyl-, trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145022-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)

